2,3-Dibromo-4-methoxypyridine
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Overview
Description
2,3-Dibromo-4-methoxypyridine is a brominated pyridine derivative with the molecular formula C6H5Br2NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-4-methoxypyridine can be synthesized through several methods. One common approach involves the bromination of 4-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is often a biaryl compound .
Scientific Research Applications
2,3-Dibromo-4-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-methoxypyridine in various reactions involves the activation of the pyridine ring and the subsequent substitution or coupling reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles or other reactants .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-4-methoxypyridine
- 2,3-Difluoro-4-methoxypyridine
- 2,3-Diiodo-4-methoxypyridine
Uniqueness
2,3-Dibromo-4-methoxypyridine is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
96245-98-6 |
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Molecular Formula |
C6H5Br2NO |
Molecular Weight |
266.92 g/mol |
IUPAC Name |
2,3-dibromo-4-methoxypyridine |
InChI |
InChI=1S/C6H5Br2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 |
InChI Key |
CECVNSCXTBOHBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)Br |
Origin of Product |
United States |
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